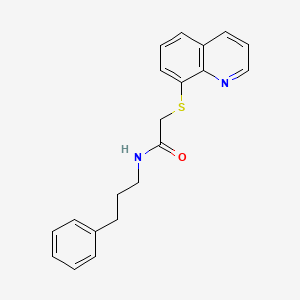

N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC16277182

Molecular Formula: C20H20N2OS

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N2OS |

|---|---|

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | N-(3-phenylpropyl)-2-quinolin-8-ylsulfanylacetamide |

| Standard InChI | InChI=1S/C20H20N2OS/c23-19(21-13-5-9-16-7-2-1-3-8-16)15-24-18-12-4-10-17-11-6-14-22-20(17)18/h1-4,6-8,10-12,14H,5,9,13,15H2,(H,21,23) |

| Standard InChI Key | PNZSIIHPMDGQBI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCCNC(=O)CSC2=CC=CC3=C2N=CC=C3 |

Introduction

N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a phenylpropyl group and a quinolin-8-ylsulfanyl moiety attached to an acetamide functional group. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Synthesis

The synthesis of N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. These may include the use of bases like sodium hydride, solvents such as dimethylformamide, and protective groups to ensure selectivity during the reaction steps. Optimizing reaction conditions such as temperature and time is crucial for achieving high yields.

Potential Applications

This compound exhibits potential biological activities, particularly in pharmacology. The quinoline structure is known for its ability to intercalate with DNA, which may lead to anticancer effects. Additionally, the sulfanyl group may play a role in redox reactions within biological systems, potentially influencing cellular signaling pathways. Preliminary studies suggest that compounds with similar structures may have inhibitory effects on enzymes involved in lipid metabolism, indicating possible therapeutic applications in metabolic disorders.

Research Findings

Experimental studies are necessary to elucidate specific mechanisms involving receptor binding assays and cellular assays. Interaction studies are crucial for understanding the biological mechanisms of N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide. Research indicates that compounds with similar structures may interact with various molecular targets, including those involved in cancer and metabolic diseases.

Comparison with Similar Compounds

Other compounds, such as quinoxaline derivatives, have shown promising anticancer activities. For example, quinoxaline derivatives have been tested for their efficacy against cancer cell lines, demonstrating inhibitory action on HCT-116 cancer cells . While N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide shares some structural similarities with these compounds, its unique combination of a phenylpropyl chain and a quinoline-sulfanyl moiety may confer distinct biological activities.

Future Directions

Further studies are needed to fully explore the potential of N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide. This includes detailed investigations into its pharmacological properties, interaction mechanisms, and potential therapeutic applications. Given its unique structure and potential biological activities, this compound remains a promising candidate for further research and development in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume